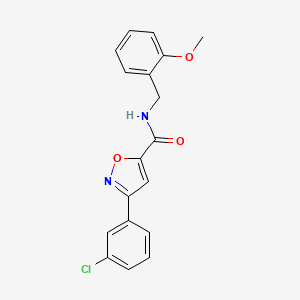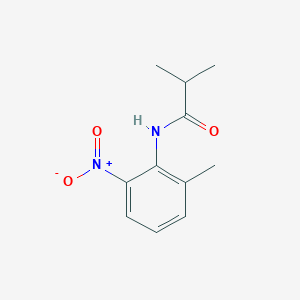![molecular formula C23H20FN3O B11456767 N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)benzamide](/img/structure/B11456767.png)
N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)benzamide is a synthetic organic compound characterized by its complex molecular structure. It belongs to the benzimidazole class, which is known for its diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)benzamide typically involves multiple steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a carboxylic acid derivative, such as 2-fluorobenzoic acid, under acidic conditions to form the benzimidazole core.
Alkylation: The benzimidazole core is then alkylated using an appropriate alkylating agent, such as 2-chloroethylbenzene, in the presence of a base like potassium carbonate.
Amidation: The final step involves the reaction of the alkylated benzimidazole with benzoyl chloride in the presence of a base, such as triethylamine, to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the benzimidazole ring or the benzamide moiety.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biology: Used in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)benzamide
- N-({1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)benzamide
- N-({1-[(2-bromophenyl)methyl]benzimidazol-2-yl}ethyl)benzamide
Uniqueness
N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)benzamide is unique due to the presence of the 2-fluorophenyl group, which can influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C23H20FN3O |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C23H20FN3O/c1-16(25-23(28)17-9-3-2-4-10-17)22-26-20-13-7-8-14-21(20)27(22)15-18-11-5-6-12-19(18)24/h2-14,16H,15H2,1H3,(H,25,28) |
InChI Key |
HFQHBWBLOYKBSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-fluorobenzamide](/img/structure/B11456684.png)
![ethyl 4-({[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-methylfuran-2-carboxylate](/img/structure/B11456691.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-methylbenzamide](/img/structure/B11456697.png)
![3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-7-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B11456704.png)

![1-(2-fluorophenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11456708.png)
![5-[(phenylamino)methyl]-2-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11456718.png)

![7-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11456725.png)
![Ethyl 6-methyl-2-{[3-(5-phenylfuran-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11456730.png)
![9-(trifluoromethyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraene-13,15-dione](/img/structure/B11456739.png)
![2-(4-methylphenyl)-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B11456743.png)
![6-(2-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11456744.png)
![2-(Methylamino)-7-(3,4,5-trimethoxyphenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11456751.png)
